An In-depth Technical Guide to the Physical Properties of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine
An In-depth Technical Guide to the Physical Properties of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine
This guide provides a comprehensive overview of the physical properties of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (BrPC), a synthetically modified phospholipid of significant interest in biophysical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics of BrPC, offering both foundational knowledge and practical experimental insights.
Introduction: A Tool for Probing Membrane Architecture
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is a specialized glycerophospholipid that has found a crucial niche in the study of biological membranes. Its unique structure, featuring two bromine atoms on the sn-2 acyl chain, renders it a powerful tool for techniques such as cryo-electron microscopy (cryo-EM) and X-ray diffraction. The high electron density of the bromine atoms provides enhanced contrast, enabling the precise localization of these lipid probes within a membrane bilayer.[1][2][3][4][5] This allows for detailed investigations into lipid packing, membrane asymmetry, and lipid-protein interactions at a molecular level.[1][2][3][4][5] This guide will elucidate the fundamental physical properties that underpin the utility of BrPC in advanced membrane research. This phospholipid exhibits good biocompatibility and is suitable for the preparation of large unilamellar vesicles.[6]
Core Physical Properties
A summary of the key physical and chemical properties of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 919.88 g/mol | [6] |
| Molecular Formula | C₄₂H₈₂Br₂NO₈P | [6] |
| Physical State | Solid | [2] |
| Solubility | Soluble in chloroform and chloroform/methanol mixtures. | [7][8] |
| Phase Transition Temp. (Tm) | Expected to be similar to its non-brominated analog, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine. | [1] |
Molecular Structure and Design
The defining feature of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is its hybrid acyl chain composition and the specific placement of the bromine atoms. The sn-1 position is occupied by a saturated 16-carbon palmitoyl chain, while the sn-2 position contains a saturated 18-carbon stearoyl chain that has been vicinally dibrominated at the 6th and 7th carbon atoms.
The introduction of the bulky, electron-dense bromine atoms onto the stearoyl chain is a deliberate modification to create a probe for structural biology techniques. The rationale behind placing the bromines mid-way down the acyl chain is to report on the organization of the hydrophobic core of the lipid bilayer.
Below is a diagram illustrating the chemical structure of this phospholipid.
Caption: A diagram showing the key components of the BrPC molecule.
Phase Behavior and Membrane Properties
The thermotropic phase behavior of phospholipids is a critical determinant of membrane fluidity and organization. This behavior is characterized by the main phase transition temperature (Tₘ), at which the lipid bilayer transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase.
Importantly, studies have shown that the introduction of bromine atoms onto the acyl chains does not significantly alter the overall phase behavior of the phospholipid.[1] Langmuir monolayer studies indicate that brominated phospholipids exhibit similar packing and fluidity to their unbrominated counterparts.[1] They are less compressible than unsaturated lipids but more compressible than fully saturated lipids like DSPC.[1]
Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to determine the phase transition temperature and enthalpy of lipid dispersions.[1][4][5]
Objective: To determine the main phase transition temperature (Tₘ) of liposomes composed of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine.
Materials:
-
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (powder)
-
Hydration buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Differential Scanning Calorimeter with hermetically sealed aluminum pans
Methodology:
-
Lipid Film Formation:
-
Dissolve a known amount of the brominated phospholipid in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously above the expected Tₘ of the lipid. This will form multilamellar vesicles (MLVs).
-
For a more uniform liposome population, the MLV suspension can be subjected to freeze-thaw cycles or extrusion through polycarbonate membranes of a defined pore size.
-
-
DSC Analysis:
-
Accurately weigh a sample of the liposome suspension into a DSC pan and seal it hermetically.
-
Prepare a reference pan containing the same volume of buffer.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tₘ.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tₘ.
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tₘ.
-
Caption: A flowchart of the DSC experimental protocol.
Solubility Profile
The solubility of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is a critical parameter for its handling and for the preparation of lipid-based formulations. As a phosphatidylcholine, it is generally soluble in chlorinated solvents like chloroform and in mixtures of chloroform and methanol.[7][9] The presence of the polar phosphocholine head group and the long, nonpolar acyl chains gives it amphipathic character.
For practical laboratory use, a stock solution is typically prepared in an organic solvent. A common choice is a 2:1 (v/v) mixture of chloroform and methanol. For acidic lipids that are difficult to solubilize in pure chloroform, the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility.[8]
Application in Advanced Structural Biology
The primary application of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is as a contrast-enhancing agent in cryo-EM and as a heavy-atom derivative in X-ray diffraction studies of membranes.[3]
X-ray Diffraction
In X-ray diffraction experiments, the bromine atoms act as strong scatterers, which can be used to phase the diffraction data through techniques like multi-wavelength anomalous dispersion (MAD).[3] This allows for the determination of the electron density profile of the membrane, providing insights into the location of different lipid components and the overall bilayer structure.[3]
Conclusion
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is a valuable tool for membrane biophysicists. Its physical properties are largely comparable to its non-brominated counterpart, allowing it to be integrated into model membrane systems without significantly perturbing the native lipid organization. The presence of the bromine atoms provides a powerful handle for advanced structural techniques, enabling researchers to gain unprecedented insights into the intricate architecture of biological membranes. This guide has provided a foundational understanding of its key physical properties and the experimental approaches to characterize them, empowering researchers to effectively utilize this important molecular probe.
References
-
Moss, F. R., III, Lincoff, J., Tucker, M., Mohammed, A., Grabe, M., & Frost, A. (2023). Brominated lipid probes expose structural asymmetries in constricted membranes. Nature Structural & Molecular Biology, 30(2), 167–175. [Link]
-
PubChem. (n.d.). 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Yang, L., & Huang, H. W. (2002). Method of X-ray anomalous diffraction for lipid structures. Biophysical Journal, 82(3), 1516–1524. [Link]
-
Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299–312. [Link]
-
Bio-protocol. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
Ueda, T., Akutsu, H., & Kyogoku, Y. (1976). Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform. Chemistry and Physics of Lipids, 17(1), 28–37. [Link]
-
Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? Retrieved from [Link]
-
Huang, J., & Feigenson, G. W. (1999). Maximum solubility of cholesterol in phosphatidylcholine and phosphatidylethanolamine bilayers. Biophysical Journal, 76(4), 2142–2157. [Link]
-
Jurca, B., K-Kovačević, M., & Gašperlin, M. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Plants, 10(6), 1195. [Link]
-
Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Preparative Biochemistry, 11(5), 525–533. [Link]
-
Gendaszewska-Darmach, E., Gładkowski, W., & Chojnacki, T. (2018). Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. Molecules, 23(11), 2919. [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rousset, P., & Rappaz, M. (1997). α-Melt-mediated crystallization of 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol. Journal of the American Oil Chemists' Society, 74(6), 693–697. [Link]
-
PubChem. (n.d.). 1-Palmitoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gu, X., & Bittman, R. (1986). Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC). Journal of Organic Chemistry, 51(2), 183–186. [Link]
-
ResearchGate. (n.d.). Critical Temperature of 1-Palmitoyl-2-oleoyl- Sn -glycero-3-phosphoethanolamine Monolayers and Its Possible Biological Relevance. Retrieved from [Link]
-
PubChem. (n.d.). PS(16:0/18:0). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
